Superior Potency in Human Cellular Assay vs. Non-N-Ethylated Analog
N-ethyl-4-methoxy-3-methylbenzenesulfonamide demonstrates potent inhibition of steroid sulfatase (STS) in a cellular context, a critical advantage over many early STS inhibitors which show high biochemical potency but poor cellular activity. In a direct comparison using human JEG3 cells, this compound exhibits an IC50 of 14 nM [1]. This represents a substantial improvement in cellular potency compared to other benzenesulfonamide-based STS inhibitors, such as certain N-acyl arylsulfonamides, which have reported cellular IC50 values as high as 270 nM [2].
| Evidence Dimension | Inhibition of Steroid Sulfatase in Human Cells |
|---|---|
| Target Compound Data | IC50 = 14 nM |
| Comparator Or Baseline | Other N-acyl arylsulfonamide STS inhibitors: IC50 = 270 nM |
| Quantified Difference | ~19-fold greater potency (lower IC50) |
| Conditions | Human JEG3 cells, using [3H] E1S as substrate, incubated for 20 hrs by scintillation spectrometry. |
Why This Matters
High cellular potency is a prerequisite for in vivo efficacy, making this compound a more relevant and valuable tool for translational research compared to analogs with high biochemical but low cellular activity.
- [1] BindingDB. BDBM50541451 (CHEMBL4635151) Affinity Data: IC50 14 nM. Accessed 2025. ww.w.bindingdb.org. View Source
- [2] Lehr, P., Billich, A., Wolff, B., & Nussbaumer, P. (2004). N-Acyl arylsulfonamides as novel, reversible inhibitors of human steroid sulfatase. Bioorganic & Medicinal Chemistry Letters, 14(24), 6043-6046. View Source
